2-Isocyanato-3-(trifluoromethyl)pyridine
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Overview
Description
2-Isocyanato-3-(trifluoromethyl)pyridine is a chemical compound characterized by the presence of an isocyanate group and a trifluoromethyl group attached to a pyridine ring
Preparation Methods
One common method is the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another approach involves the assembly of the pyridine ring from a trifluoromethyl-containing building block . Industrial production methods often rely on these synthetic routes to achieve high yields and purity.
Chemical Reactions Analysis
2-Isocyanato-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as alcohols and amines to form urethanes and ureas.
Addition Reactions: The compound can participate in addition reactions with alkenes and alkynes.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, the presence of the trifluoromethyl group can influence its reactivity in such processes.
Common reagents used in these reactions include alcohols, amines, and various catalysts. The major products formed from these reactions are typically urethanes, ureas, and other derivatives .
Scientific Research Applications
2-Isocyanato-3-(trifluoromethyl)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Isocyanato-3-(trifluoromethyl)pyridine involves its reactivity with nucleophiles, leading to the formation of stable products such as urethanes and ureas . The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical processes .
Comparison with Similar Compounds
2-Isocyanato-3-(trifluoromethyl)pyridine can be compared to other trifluoromethylpyridine derivatives, such as 2,3-dichloro-5-(trifluoromethyl)-pyridine . While both compounds contain the trifluoromethyl group, the presence of the isocyanate group in this compound gives it unique reactivity and applications. Other similar compounds include chloro-bis(trifluoromethyl)pyridine and various fluoropyridines .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties, reactivity, and potential for use in agrochemicals and pharmaceuticals make it a valuable subject of study and application.
Properties
Molecular Formula |
C7H3F3N2O |
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Molecular Weight |
188.11 g/mol |
IUPAC Name |
2-isocyanato-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H3F3N2O/c8-7(9,10)5-2-1-3-11-6(5)12-4-13/h1-3H |
InChI Key |
VYOJSRXVZUVPHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)N=C=O)C(F)(F)F |
Origin of Product |
United States |
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